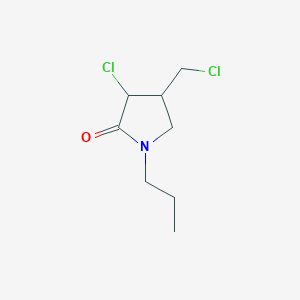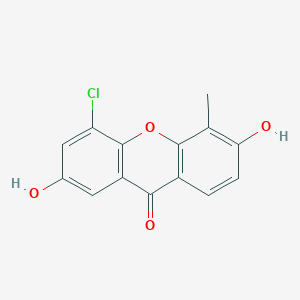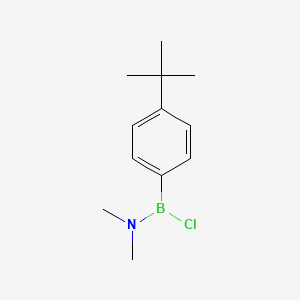
1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine is an organoboron compound characterized by the presence of a boron atom bonded to a 4-tert-butylphenyl group, a chlorine atom, and an N,N-dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine typically involves the reaction of 4-tert-butylphenylboronic acid with N,N-dimethylchloramine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction Reactions: The compound can be reduced to form borohydrides or other reduced boron species.
Common Reagents and Conditions:
Substitution: Reagents such as sodium alkoxides or amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or sodium perborate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of new boron-containing compounds with different functional groups.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of borohydrides or other reduced boron species.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Material Science: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Biological Studies: Explored for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine involves its interaction with various molecular targets. The boron atom can form reversible covalent bonds with biomolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butylphenylboronic Acid: Shares the 4-tert-butylphenyl group but lacks the N,N-dimethylamino and chlorine substituents.
N,N-Dimethylaminoborane: Contains the N,N-dimethylamino group but lacks the 4-tert-butylphenyl and chlorine substituents.
Phenylboronic Acid: Similar boron-containing compound but with a phenyl group instead of the 4-tert-butylphenyl group.
Uniqueness: 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine is unique due to the combination of the 4-tert-butylphenyl group, the chlorine atom, and the N,N-dimethylamino group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
61373-23-7 |
|---|---|
Molekularformel |
C12H19BClN |
Molekulargewicht |
223.55 g/mol |
IUPAC-Name |
N-[(4-tert-butylphenyl)-chloroboranyl]-N-methylmethanamine |
InChI |
InChI=1S/C12H19BClN/c1-12(2,3)10-6-8-11(9-7-10)13(14)15(4)5/h6-9H,1-5H3 |
InChI-Schlüssel |
BHBFAKAGIHQQSP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(C)(C)C)(N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


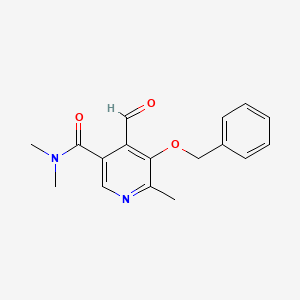
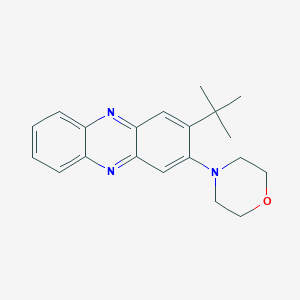
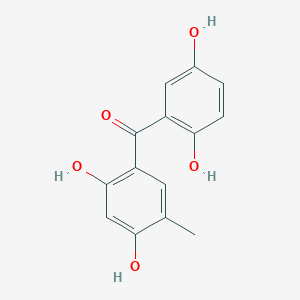
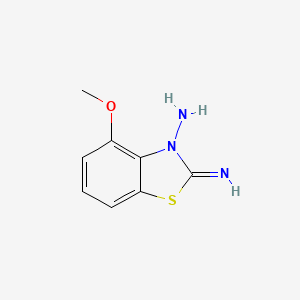
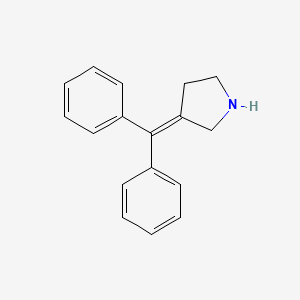
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
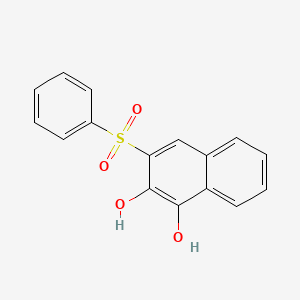
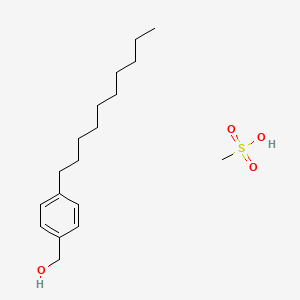
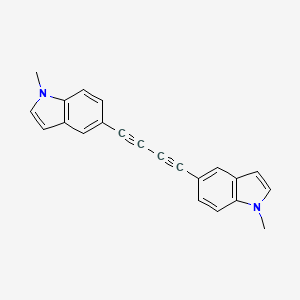
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
